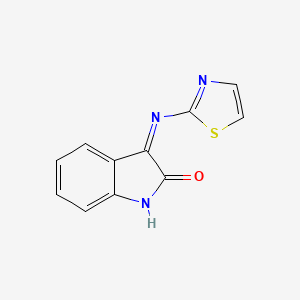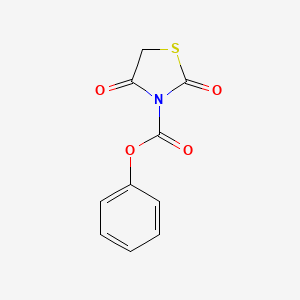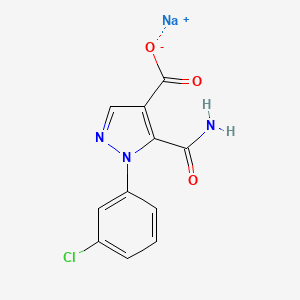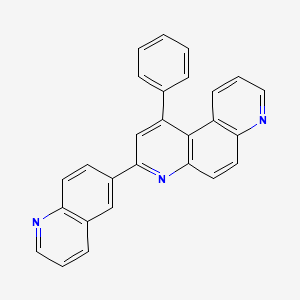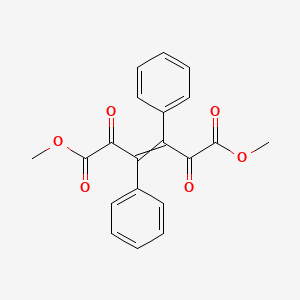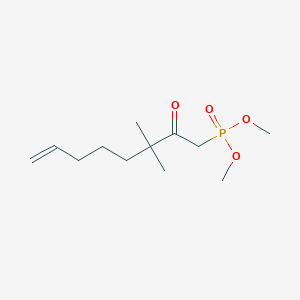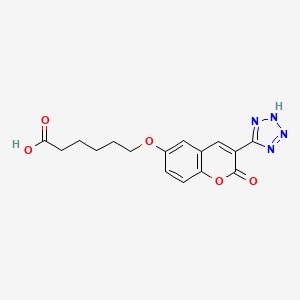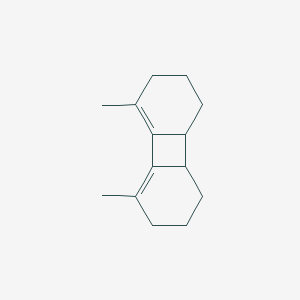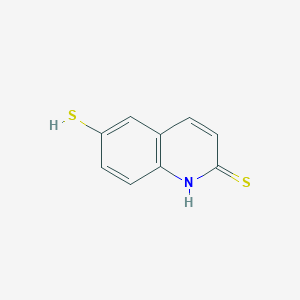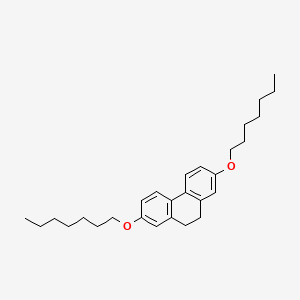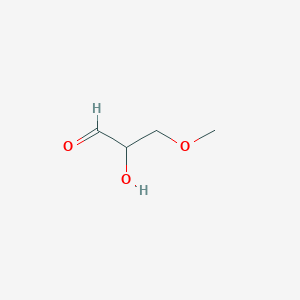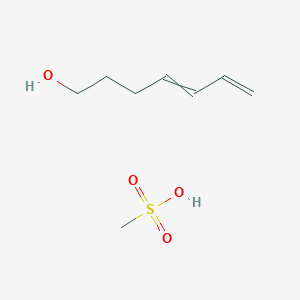
Methanesulfonic acid--hepta-4,6-dien-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-4,6-dien-1-ol;methanesulfonic acid is a compound that combines the properties of an unsaturated alcohol and a sulfonic acid The hepta-4,6-dien-1-ol part of the molecule contains a seven-carbon chain with two double bonds and a hydroxyl group, while the methanesulfonic acid part is a simple sulfonic acid with a single carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hepta-4,6-dien-1-ol;methanesulfonic acid typically involves the following steps:
Preparation of Hepta-4,6-dien-1-ol: This can be achieved through the partial hydrogenation of hepta-1,4,6-triene, using a suitable catalyst such as palladium on carbon.
Sulfonation: The hepta-4,6-dien-1-ol is then reacted with methanesulfonic acid under controlled conditions to form the final product. The reaction is typically carried out at room temperature, with the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of hepta-4,6-dien-1-ol;methanesulfonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hepta-4,6-dien-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of hepta-4,6-dien-1-one or hepta-4,6-dien-1-al.
Reduction: Formation of heptanol.
Substitution: Formation of hepta-4,6-dien-1-chloride or hepta-4,6-dien-1-amine.
Wissenschaftliche Forschungsanwendungen
Hepta-4,6-dien-1-ol;methanesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hepta-4,6-dien-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the double bonds can participate in π-π interactions. The sulfonic acid group can enhance the solubility and reactivity of the molecule, facilitating its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hepta-1,6-dien-4-ol: Similar structure but lacks the sulfonic acid group.
Methanesulfonic acid: Contains the sulfonic acid group but lacks the unsaturated alcohol structure.
Uniqueness
Hepta-4,6-dien-1-ol;methanesulfonic acid is unique due to the combination of an unsaturated alcohol and a sulfonic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
101032-44-4 |
|---|---|
Molekularformel |
C8H16O4S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
hepta-4,6-dien-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C7H12O.CH4O3S/c1-2-3-4-5-6-7-8;1-5(2,3)4/h2-4,8H,1,5-7H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
QSHDOINSSSAUFI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C=CC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


